Sodium naphthalene-1,3,6-trisulfonate hydrate
Overview
Description
Sodium naphthalene-1,3,6-trisulfonate hydrate is an organic compound with the molecular formula C10H5Na3O9S3. It is a trisodium salt of naphthalene-1,3,6-trisulfonic acid and is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound appears as a white to light yellow crystalline powder and is highly soluble in water .
Mechanism of Action
Target of Action
Sodium Naphthalene-1,3,6-Trisulfonate Hydrate, also known as 1,3,(6,7)-Naphthalenetrisulfonic acid trisodium salt hydrate, is primarily used as a stabilizer for diazo compounds in ice dyeing . The compound’s primary targets are the diazo compounds used in the dyeing process .
Mode of Action
The compound acts as an anionic chromophore . It stabilizes diazo compounds, reducing the decomposition of the diazo liquid, and disperses the tar-like products formed after the decomposition of the diazo salt . This prevents the contamination of fabrics or rollers, facilitating continuous operation over a longer period .
Biochemical Pathways
Its role as an anionic chromophore suggests it may interact with light absorption and emission pathways, influencing the coloration process in dyeing .
Pharmacokinetics
Its solubility in water, acid, alkali, hard water, and inorganic salts suggests it could be readily absorbed and distributed if it were to enter a biological system.
Result of Action
The primary result of this compound’s action is the stabilization of diazo compounds in dyeing processes . This leads to a more efficient and cleaner dyeing process, with less contamination from decomposed diazo compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For example, its solubility suggests it may be more effective in aqueous environments . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium naphthalene-1,3,6-trisulfonate hydrate typically involves the sulfonation of naphthalene. The process begins with the reaction of naphthalene with fuming sulfuric acid, resulting in the formation of naphthalene-1,3,6-trisulfonic acid. This intermediate is then neutralized with sodium hydroxide to produce the trisodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The naphthalene is sulfonated using fuming sulfuric acid, and the resulting sulfonic acid is neutralized with sodium hydroxide. The product is then purified through crystallization and drying processes to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Sodium naphthalene-1,3,6-trisulfonate hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form naphthalene derivatives with fewer sulfonate groups.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalene derivatives with fewer sulfonate groups .
Scientific Research Applications
Sodium naphthalene-1,3,6-trisulfonate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a stabilizer for diazonium compounds.
Biology: This compound is employed in biochemical assays and as a fluorescent probe in molecular biology studies.
Medicine: It is used in the formulation of certain pharmaceuticals and as a diagnostic reagent.
Comparison with Similar Compounds
- Naphthalene-1,3,5-trisulfonic acid trisodium salt
- Naphthalene-2,6,8-trisulfonic acid trisodium salt
- Naphthalene-1,3,7-trisulfonic acid trisodium salt
Comparison: Sodium naphthalene-1,3,6-trisulfonate hydrate is unique due to its specific sulfonation pattern, which imparts distinct chemical and physical properties. Compared to other trisulfonated naphthalene derivatives, it offers better solubility and stability, making it more suitable for certain industrial and research applications .
Properties
IUPAC Name |
trisodium;naphthalene-1,3,6-trisulfonate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O9S3.3Na.H2O/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19;;;;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);;;;1H2/q;3*+1;/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQMXRPUYORHKQ-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Na3O10S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123409-01-8 | |
Record name | 1,3,(6 OR 7)-Naphthalenetrisulfonic acid, trisodium salt hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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